molecular formula C17H18FN5O B3081899 4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine CAS No. 1114597-84-0

4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3081899
CAS No.: 1114597-84-0
M. Wt: 327.36 g/mol
InChI Key: RODMJHLVEAYLSZ-UHFFFAOYSA-N
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Description

This compound is a triazole derivative featuring a 4-fluorophenyl group at the 4-position and a substituted pyridinylmethyl group at the 1-position. The pyridine ring is further modified with methoxy, methyl, and dimethyl substituents, which influence its electronic and steric properties.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-[(5-methoxy-4,6-dimethylpyridin-2-yl)methyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c1-10-8-14(20-11(2)16(10)24-3)9-23-17(19)15(21-22-23)12-4-6-13(18)7-5-12/h4-8H,9,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODMJHLVEAYLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1OC)C)CN2C(=C(N=N2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C17H19FN5O\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{5}\text{O}

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess significant antifungal and antibacterial properties. The presence of the fluorophenyl and pyridine moieties may enhance these effects by increasing lipophilicity and improving membrane permeability.
  • Neuroprotective Effects : Studies have demonstrated that related triazole compounds can protect neuronal cells from oxidative stress and neuroinflammation. For instance, triazole derivatives have been noted to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways such as NF-kB signaling .

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For example, related compounds have shown IC50 values in the low micromolar range against AChE .
  • Modulation of Receptor Activity : The compound may act on various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems involved in mood regulation and cognition.
  • Metal Chelation : Some triazole derivatives exhibit the ability to chelate metal ions (e.g., Cu²⁺), which can be beneficial in reducing metal-induced toxicity in neurodegenerative disorders .

Case Studies

Several studies have investigated the biological activity of triazole compounds similar to this compound:

  • Neuroprotective Study : In a study involving scopolamine-induced cognitive impairment in mice, a related triazole compound improved learning and memory deficits significantly. The mechanism was linked to the reduction of oxidative stress and inflammation .
  • Antimicrobial Efficacy : A series of triazole derivatives were evaluated for their antimicrobial activity against various pathogens. The results indicated that modifications on the triazole ring significantly influenced their efficacy against both bacterial and fungal strains .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundIC50/Activity LevelReference
AChE InhibitionRelated Triazole0.23 μM
NeuroprotectionScopolamine ModelSignificant Improvement
Antimicrobial EfficacyVarious TriazolesVariable (0.2 - 83.9 μM)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in:

Core Heterocycle : Triazole vs. pyrazole or imidazole.

Substituent Patterns : Variations in aryl groups (e.g., chloro, nitro, trifluoromethyl) and alkyl/alkoxy chains.

Biological Targets : Modifications impact binding affinity, solubility, and metabolic stability.

Compound Name Core Structure Substituents Key Properties/Applications References
4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole - 4-Fluorophenyl
- 5-Methoxy-4,6-dimethyl-pyridinylmethyl
Enhanced metabolic stability due to fluorine; potential kinase inhibition
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyrazole - 4-Fluorophenyl
- 4-Methoxyphenyl
Lower logP than triazole analogs; explored as antimicrobial agents
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Pyrazole - 4-Fluorophenyl
- Pyridin-4-yl
- 2,4,6-Trichlorophenyl
High crystallinity (P1 space group); studied for anti-inflammatory activity
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole + Pyrazole - 4-Fluorophenyl
- 4-Methylphenyltriazolyl
- Thioamide
Dual heterocyclic system; investigated for antiparasitic activity
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Imidazole + Benzimidazole - Trifluoromethyl groups
- Pyridinyloxy linkage
High potency in kinase inhibition (e.g., JAK/STAT pathways)

Physicochemical and Crystallographic Insights

  • Crystallinity : The trichlorophenyl-substituted pyrazole () crystallizes in the triclinic P1 space group with distinct unit cell parameters (a = 10.2487 Å, b = 10.4643 Å), suggesting tighter packing than the target triazole compound .
  • Solubility : Methoxy and dimethyl groups in the target compound likely improve aqueous solubility compared to chlorinated analogs (e.g., 2,4,6-trichlorophenyl derivatives) .
  • Hydrogen Bonding : The 5-amine group in triazole/pyrazole derivatives facilitates hydrogen bonding with biological targets, a feature critical for enzymatic inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine

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